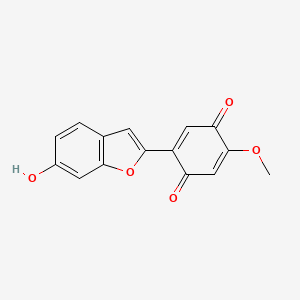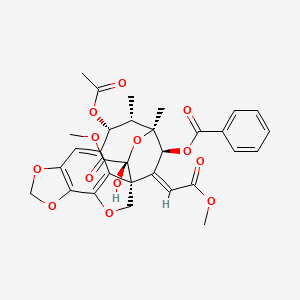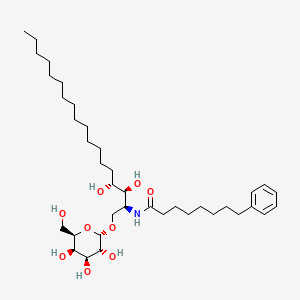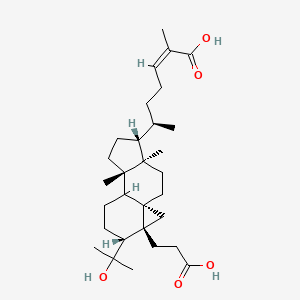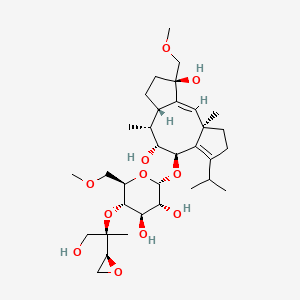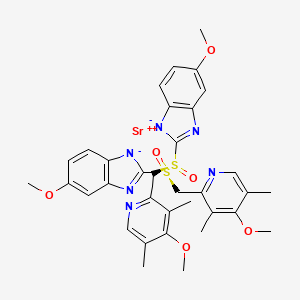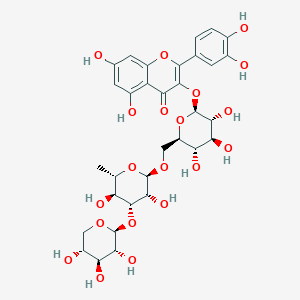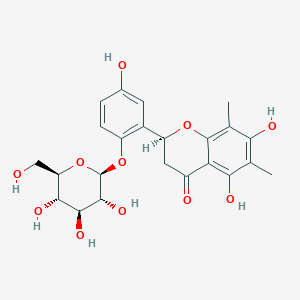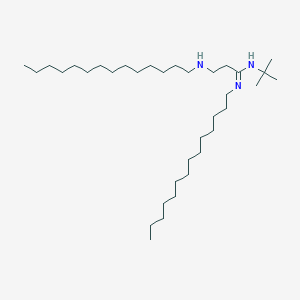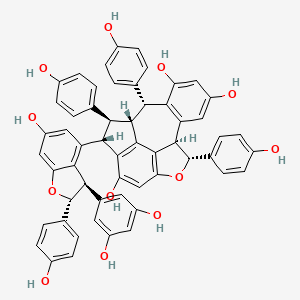
Vaticanol B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vaticanol B is a natural product found in Hopea utilis, Upuna borneensis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and ER Stress Regulation
Vaticanol B, identified as a tetramer of resveratrol, exhibits significant anti-inflammatory properties and regulates endoplasmic reticulum (ER) stress. It has been found to protect against ER stress-induced cell death and suppress the induction of unfolded protein response-targeted genes such as GRP78 and CHOP. This compound also inhibits the production of various inflammatory modulators like tumor necrosis factor-alpha, nitric oxide, and prostaglandin E(2), especially in the presence of lipopolysaccharide. It improves the ER environment by reducing the protein load on the ER and maintaining its membrane integrity, suggesting its potential as an innovative anti-inflammatory agent (Tabata et al., 2007).
Induction of Apoptosis in Cancer Cell Lines
Vaticanol C, another resveratrol tetramer closely related to this compound, has been demonstrated to induce apoptosis in various human colon cancer cell lines. This is characterized by nuclear changes and DNA ladder formation. Such activity indicates the potential of this compound and its related compounds in cancer therapy, particularly in inducing cell death in cancer cells (Ito et al., 2002).
Inhibition of Mediator Release from Mast Cells
Studies have shown that this compound, along with other related compounds, can inhibit the release of mediators like histamine, tumor necrosis factor-α (TNF-α), and leukotrienes from bone marrow-derived mast cells. This points towards its role in controlling allergic reactions and inflammatory responses, making it a potential therapeutic agent in conditions involving mast cell activation (Bao, 2004).
Potential in Reducing Metastasis
In a study involving a mouse metastatic mammary cancer model, vaticanol C significantly decreased the multiplicity of lymph node and lung metastases. This suggests that this compound and related compounds might have a role in reducing or preventing metastasis in certain types of cancers, such as breast cancer, making it a potential candidate for adjuvant therapy in metastatic cancer treatment (Shibata et al., 2007).
Eigenschaften
Molekularformel |
C56H42O12 |
|---|---|
Molekulargewicht |
906.9 g/mol |
IUPAC-Name |
(1R,2S,3S,9R,10R,17R)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol |
InChI |
InChI=1S/C56H42O12/c57-30-9-1-25(2-10-30)44-47-38(20-36(63)22-40(47)65)50-52-43(68-56(50)28-7-15-33(60)16-8-28)24-41(66)51-49(45(53(44)54(51)52)26-3-11-31(58)12-4-26)39-21-37(64)23-42-48(39)46(29-17-34(61)19-35(62)18-29)55(67-42)27-5-13-32(59)14-6-27/h1-24,44-46,49-50,53,55-66H/t44-,45-,46-,49-,50-,53+,55+,56+/m1/s1 |
InChI-Schlüssel |
VOANMQWFRWOKSM-ATGKYDEGSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H]2[C@@H]3[C@@H](C4=C(C=C(C=C4O)O)[C@H]5[C@@H](OC6=C5C3=C([C@@H]2C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C(=C6)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C(C2C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C(=C6)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Synonyme |
Vaticanol B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




